molecular formula C18H22N2O2 B2521553 1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde CAS No. 626205-51-4

1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde

Cat. No. B2521553
CAS RN: 626205-51-4
M. Wt: 298.386
InChI Key: HKZSNPAFPAAQGM-UHFFFAOYSA-N
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Description

The compound 1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde is a complex organic molecule that appears to be related to the indole family of compounds. Indoles are heterocyclic structures known for their presence in many natural products and pharmaceuticals. The specific structure of this compound suggests it contains an indole moiety, a seven-membered azepane ring, and an aldehyde functional group, which may confer unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of related indole derivatives has been explored in the literature. For instance, a one-pot synthesis method has been developed for azaheterocyclo[1,2,3-lm]-fused benzo[c]carbazoles, which are structurally related to the compound . This method involves photocyclization of 3-acyl-2-halo-1-[(ω-phenylethynyl)alkyl] indoles, leading to products with good to excellent yields. Although the exact synthesis of 1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde is not detailed, similar photocyclization strategies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of indole derivatives can be complex, and the presence of substituents can significantly alter their chemical behavior. Single-crystal X-ray structural analyses have been used to confirm the structures of some photocyclized indole derivatives . Such analytical techniques would be essential for confirming the structure of 1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde, ensuring the correct placement of functional groups and the overall molecular conformation.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. The literature describes the decomposition of azidoacrylates derived from 2-substituted indole-3-carbaldehydes to form β-carbolines, azepino[4,5-b]indoles, or enamines . The formation of azepinoindoles is particularly interesting as it proceeds via cyclization of initially formed enamines, a reaction that is favored in the indole series. This suggests that the compound may also undergo similar cyclization reactions, given its structural similarity to the compounds studied.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde are not provided in the papers, we can infer that its properties would be influenced by its indole core and the azepane and aldehyde functional groups. Indole derivatives typically exhibit significant aromatic character, which can affect their solubility, reactivity, and interaction with biological targets. The azepane ring could introduce conformational rigidity, while the aldehyde group could participate in various chemical reactions, such as condensation or oxidation-reduction processes.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical synthesis and properties of complex molecules like "1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde" often involve detailed studies to understand their structure-activity relationships. For example, compounds involving azepane (a seven-membered heterocyclic compound) and indole (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring) are of significant interest due to their potential pharmacological properties. The synthesis of such compounds typically involves multi-step chemical reactions, aiming to introduce functional groups that can affect the molecule's biological activity (Kaur, Garg, Malhi, & Sohal, 2021)(Kaur et al., 2021).

Potential Biological Applications

Azepane-based motifs are recognized for their diverse pharmacological properties. Over 20 azepane-based drugs have been approved by the FDA, showcasing the therapeutic potential of compounds featuring this structural motif. These compounds have been explored for a variety of therapeutic applications, including anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial activities. The structural diversity and activity profiles of azepane-containing analogs highlight the importance of such compounds in drug discovery and development (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019)(Zha et al., 2019).

Chemical Reactions and Pathways

Knoevenagel condensation, a reaction involving the formation of carbon-carbon double bonds between aldehydes or ketones and active methylene compounds, is pivotal in synthesizing various biologically active compounds. The utilization of this reaction, particularly in generating α, β-unsaturated ketones or carboxylic acids, has facilitated the development of molecules with significant anticancer activity. This showcases the potential of employing specific chemical reactions to create compounds with targeted biological activities (Tokala, Bora, & Shankaraiah, 2022)(Tokala et al., 2022).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. This typically refers to how the compound interacts with biological systems, which would require more specific studies or resources .

Safety and Hazards

The safety data sheet (SDS) for this compound provides information on its hazards, handling, and storage. It includes sections on first-aid measures, fire-fighting measures, accidental release measures, and exposure controls/personal protection .

properties

IUPAC Name

1-[2-(azepan-1-yl)-2-oxoethyl]-2-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-14-16(13-21)15-8-4-5-9-17(15)20(14)12-18(22)19-10-6-2-3-7-11-19/h4-5,8-9,13H,2-3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZSNPAFPAAQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)N3CCCCCC3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde

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